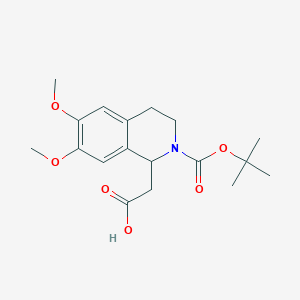

4-Methoxy-2,3-dimethylphenol

Vue d'ensemble

Description

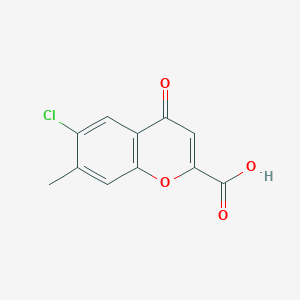

4-Methoxy-2,3-dimethylphenol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of methoxy and methyl groups attached to a phenolic structure, which significantly influences its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of derivatives of 4-methoxy-2,3-dimethylphenol has been explored in several studies. For instance, a compound related to 4-methoxy-2,3-dimethylphenol, 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, was synthesized from ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine . Another study reported the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate through a Hantzsch condensation reaction, which involved p-methoxybenzaldehyde as one of the starting materials .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of compounds related to 4-methoxy-2,3-dimethylphenol have been investigated using various techniques such as X-ray diffraction, FT-IR, UV-vis spectroscopy, and NMR . Density functional theory (DFT) calculations have been employed to predict the molecular geometry and vibrational frequencies, showing good agreement with experimental values . The crystal structure of a related compound, dimethyl 4-methoxy-2,3,5,6-tetrachlorophenyl phosphate, was determined by X-ray analysis, providing insights into the spatial arrangement of the substituents around the phenolic core .

Chemical Reactions Analysis

The reactivity of 4-methoxy-2,3-dimethylphenol derivatives has been explored through various chemical reactions. For example, the oxidation of 4-methoxy-2,6-dimethylphenol leads to the formation of a quinone methide trimer, as revealed by NMR spectroscopy . The study of enol-keto tautomerism and intramolecular hydrogen bonding in related compounds has also been reported, which is crucial for understanding the chemical behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-2,3-dimethylphenol and its derivatives have been extensively studied. Theoretical calculations have been used to predict nonlinear optical properties, which are found to be significant in some cases . The electronic properties, including HOMO-LUMO gaps and charge distributions, have been analyzed using various computational methods, providing information about the chemical reactivity and stability of these molecules . Additionally, the effect of solvents on the tautomeric stability of these compounds has been investigated, highlighting the importance of the environment on their chemical properties .

Applications De Recherche Scientifique

Oxidation Product Structure Analysis

4-Methoxy-2,3-dimethylphenol's oxidation products have been studied, particularly an o-quinone methide trimer. Proton magnetic resonance spectroscopy provided detailed structural analysis, showing interactions of aromatic or vinylic protons with methoxy or aliphatic protons through multiple resonance techniques (Westra et al., 1968).

Photogeneration and Reactivity Studies

Research into the photochemistry of 4-chlorophenol and 4-chloroanisole, related to 4-Methoxy-2,3-dimethylphenol, revealed insights into their photogeneration and reactivity in various solvents. This study offers a pathway to accessing triplet 4-hydroxy- and 4-methoxyphenyl cations, which show potential for arylating pi nucleophiles (Protti et al., 2004).

Copolymerization and Thermodynamics

The copolymerization of 2,6-dimethoxyphenol and 2,6-dimethylphenol, closely related to 4-Methoxy-2,3-dimethylphenol, was studied, focusing on the copolymer structure and its impact on thermodynamic properties in the solid state. This research has implications for materials science and engineering (Jauhiainen, 1982).

Triphenylmethane Dyes Study

In a study of derivatives of 4-dimethylamino-4'-methoxytriphenylmethanol, which is structurally related to 4-Methoxy-2,3-dimethylphenol, researchers investigated the electronic absorption spectra and lightfastness properties of the derived cationic dyes. This contributes to the field of dye chemistry and materials science (Brindle & Jones, 2000).

Synthesis of Penicillones

A notable application is the synthesis of penicillones A and B from 2-methoxy-4,6-dimethylphenol, a compound related to 4-Methoxy-2,3-dimethylphenol. This synthesis, involving intramolecular reactions, has significance in medicinal chemistry (Hsu & Liao, 2007).

Degenerate Transesterification Research

Research on the degenerate transesterification of dimethylphenolate/3,5-dimethylphenyl esters in weakly polar, aprotic solvents, including studies on methoxy and dimethylphenols, provides valuable insights into organic chemistry reaction mechanisms (Jackman et al., 1991).

Aqueous Solubilities Study

The aqueous solubilities of various phenolic substances, including methoxyphenols, were determined, offering valuable data for environmental and chemical engineering applications (Varhanickova et al., 1995).

Photopolymerization Research

A study on nitroxide-mediated photopolymerization using a compound related to 4-Methoxy-2,3-dimethylphenol explored new pathways in polymer science and materials engineering (Guillaneuf et al., 2010).

Spectroscopy of Dimethylphenol

Investigating the fluorescence and phosphorescence spectra of dimethylphenols at 77 K, including compounds similar to 4-Methoxy-2,3-dimethylphenol, provides insights into their photophysical properties (Vert et al., 1987).

Dimerization Studies

The oxidative coupling of 2,6-dimethylphenol, closely related to 4-Methoxy-2,3-dimethylphenol, led to the development of procedures for selective C-C coupling. This has applications in organic synthesis and material science (Boldron et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Methoxy-2,3-dimethylphenol (MeHQ) is the radical polymerization of monomers , such as acrylic monomers . MeHQ acts as an inhibitor in this process, ensuring the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .

Mode of Action

MeHQ works together with oxygen, which dissolves in the monomer under normal conditions and air coverage . The inhibiting action of MeHQ involves three main steps :

Instead, the primary radicals react with O2 to form peroxide radicals (RO2•), which are trapped up by the reaction with MeHQ . Thus, MeHQ prevents the formation of long oxygen−monomer copolymer chains, reduces the consumption rate of oxygen, and enhances the inhibition of oxygen .

Biochemical Pathways

The biochemical pathway affected by MeHQ is the radical polymerization of monomers . This pathway is crucial for the production of polymers from monomers. By inhibiting this pathway, MeHQ helps to control the polymerization process, preventing the formation of long oxygen−monomer copolymer chains .

Result of Action

The result of MeHQ’s action is the inhibition of radical polymerization . This leads to a controlled polymerization process, preventing the formation of long oxygen−monomer copolymer chains . This control is crucial for the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .

Action Environment

The action of MeHQ is influenced by environmental factors such as the presence of oxygen and the conditions under which the monomers are stored . The compound works together with oxygen, which dissolves in the monomer under normal conditions and air coverage . Therefore, the efficacy and stability of MeHQ’s action can be influenced by changes in these environmental conditions.

Propriétés

IUPAC Name |

4-methoxy-2,3-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCGSLDAATXWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448704 | |

| Record name | 4-Methoxy-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,3-dimethylphenol | |

CAS RN |

35355-33-0 | |

| Record name | 4-Methoxy-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.3.2]decan-9-one](/img/structure/B3031375.png)